4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a fluorophenyl group, a hydroxy group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and imidazole derivatives, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, ranging from mild to harsh environments .
Major Products
The major products formed from these reactions include ketones, reduced benzene derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the imidazole moiety can interact with metal ions in enzyme active sites, influencing catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-5-phenyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(benzenesulfonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H20FN3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20FN3O4S/c23-17-7-4-6-16(14-17)19-21(31(29,30)18-8-2-1-3-9-18)20(27)22(28)26(19)12-5-11-25-13-10-24-15-25/h1-4,6-10,13-15,19,27H,5,11-12H2 |
InChI Key |
PZWUMLDALJDWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCCN4C=CN=C4)O |
Origin of Product |
United States |
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